![molecular formula C21H21N3O2S B2742285 N-(2-(2,3-二甲基苯基)-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)-4-甲氧基苯甲酰胺 CAS No. 450344-00-0](/img/structure/B2742285.png)

N-(2-(2,3-二甲基苯基)-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

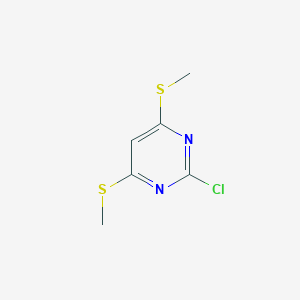

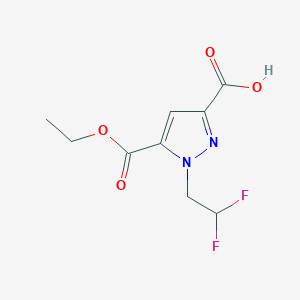

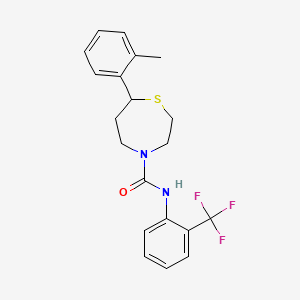

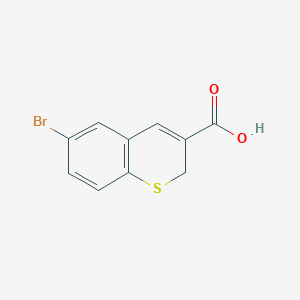

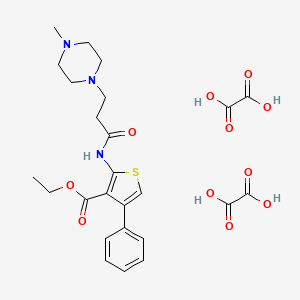

The compound is a complex organic molecule, likely belonging to the class of compounds known as benzamides . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving aromatic amines with α,β-unsaturated acids, their esters, and nitriles .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as 1H-, 13C-, 1H/13C (HETCOR) NMR and IR . These techniques provide useful information about the structure of the synthesized products .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of heterocyclic systems, for example, the pyrimidine skeleton that is commonly found in pharmaceuticals, fungicides, and herbicides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on the specific functional groups present in the molecule. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

合成与药理活性

研究人员合成了一系列具有良好抗炎活性的取代吡唑衍生物。例如,Abdulla 等人(2014 年)的一项研究开发了由 N1-[4-(肉桂酰)苯基]-5-氯-2-甲氧基苯甲酰胺衍生的取代吡唑衍生物,突出了其具有较低毒性的药理潜力 (Abdulla 等人,2014 年).

抗惊厥活性

Koçyiğit-Kaymakçıoğlu 等人(2011 年)合成了一系列经评估具有抗惊厥活性的 3,5-二甲基吡唑衍生物。该研究发现,某些化合物显着降低了临床前模型中的癫痫发作严重程度和死亡率,表明其具有治疗癫痫的潜力 (Koçyiğit-Kaymakçıoğlu 等人,2011 年).

发光超分子液晶

Moyano 等人(2013 年)报道了 4-芳基-1H-吡唑的自组装作为发光超分子柱状液晶的新型平台。这项工作突出了吡唑衍生物在光学和电子应用新材料开发中的潜力 (Moyano 等人,2013 年).

抗菌筛选

Desai 等人(2013 年)的一项研究重点关注噻唑衍生物的合成和抗菌筛选,提供了对其对细菌和真菌感染的治疗潜力的见解。这项研究强调了结构变异在增强抗菌功效中的重要性 (Desai 等人,2013 年).

抗寄生虫活性

Restrepo 等人(2018 年)对针对原生动物寄生虫的新型碘酪胺的研究证明了其对恶性疟原虫、巴拿马利什曼原虫和克氏锥虫的显着活性,表明这些化合物作为潜在的抗寄生虫剂 (Restrepo 等人,2018 年).

未来方向

作用机制

Target of Action

The primary targets of this compound are yet to be identified. It has been shown to have good binding interaction with targeted amino acids . The specific amino acids and their roles in the mechanism of action of this compound are subjects of ongoing research.

Mode of Action

The compound interacts with its targets through a process known as docking . Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .

属性

IUPAC Name |

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-13-5-4-6-19(14(13)2)24-20(17-11-27-12-18(17)23-24)22-21(25)15-7-9-16(26-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPGCBLYHTUWMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2742207.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2742208.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742209.png)

![5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2742210.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2742216.png)

![Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2742218.png)

![6-(4-chlorobenzyl)-2-ethyl-5-((3-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2742225.png)